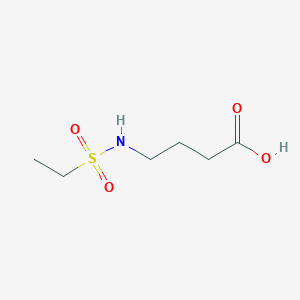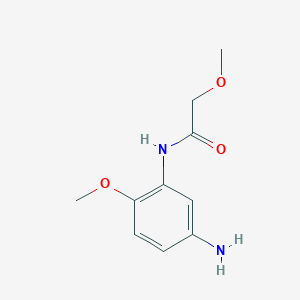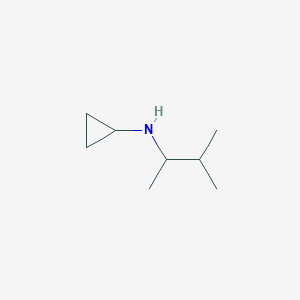
N-(3-Methylbutan-2-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropylamine derivatives can be complex due to the inherent strain of the cyclopropane ring. Paper describes the use of cyclopropenimine as a catalyst in the Mannich reaction, which is a method for forming carbon-carbon bonds adjacent to a nitrogen atom in an amine. This reaction demonstrates the potential for cyclopropylamines to participate in synthetic transformations that can be used to create a wide array of products with high levels of enantio- and diastereoselectivity.
Molecular Structure Analysis
Cyclopropylamines, such as those mentioned in the papers, have a three-membered ring that imparts significant ring strain, influencing their molecular structure and reactivity. The crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, is detailed in paper , highlighting the importance of molecular geometry, intermolecular hydrogen bonding, and crystal packing in determining the physical properties of these compounds.
Chemical Reactions Analysis
The reactivity of cyclopropylamine derivatives is highlighted in paper , where N-cyclopropyl-N-phenylamine undergoes an autocatalytic radical ring-opening under aerobic conditions, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This transformation is indicative of the unique reactivity of cyclopropylamines, which can undergo ring-opening reactions to form new and unexpected products.
Physical and Chemical Properties Analysis
Cyclopropylamines exhibit unique physical and chemical properties due to their strained ring structure. Paper compares the association of cyclopropylamine with n-propylamine, revealing that cyclopropylamine has a higher acidity and may have slightly weaker hydrogen bonding interactions due to steric factors or reduced acceptor ability. These properties are important for understanding the behavior of cyclopropylamines in various chemical environments and can influence their reactivity and applications in synthesis.
Applications De Recherche Scientifique
-
Organic Synthesis
- N-(3-Methylbutan-2-yl)cyclopropanamine is an organic intermediate . It can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The compound has been used in the study of molecular electrostatic potential and frontier molecular orbitals to further clarify certain physical and chemical properties .
-
Medical Research
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its role in drug development. It has shown potential in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular conditions. Clinical trials are underway to evaluate its efficacy and safety in humans.
-
Chemical Research
-
Pharmaceutical Development
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its potential role in pharmaceutical development. It’s being studied for its potential in treating various diseases, including cancer, neurological disorders, and cardiovascular conditions.
-
Chemical Analysis
-
Pharmaceutical Manufacturing
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its potential role in pharmaceutical manufacturing. It’s being studied for its potential in treating various diseases, including cancer, neurological disorders, and cardiovascular conditions.
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-methylbutan-2-yl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNLAPAPRESJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588215 |
Source


|
| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)cyclopropanamine | |
CAS RN |
926204-43-5 |
Source


|
| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
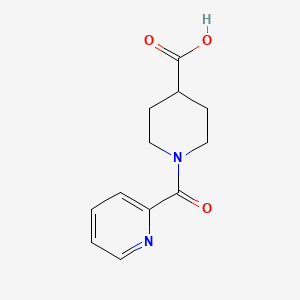
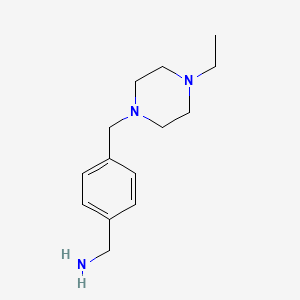
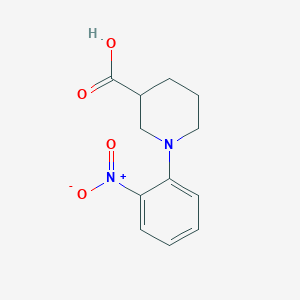
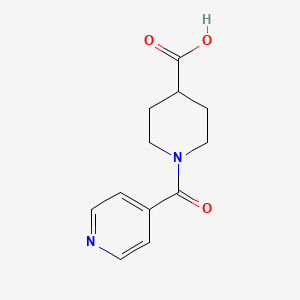
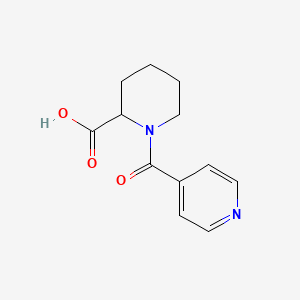
![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)
